molecular formula C17H16BrN5OS B11427083 5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11427083
M. Wt: 418.3 g/mol
InChI Key: SLRSGJNPKXNFRX-UHFFFAOYSA-N
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Description

“5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide” typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction reactions.

    Attachment of the Bromophenyl and Methylsulfanylphenyl Groups: These groups can be attached through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions can occur at the amino group or the triazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the methylsulfanyl group may yield a sulfoxide or sulfone.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: It may be used as a pesticide or herbicide.

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide” depends on its specific application. For example:

    Biological Activity: It may interact with specific proteins or enzymes, inhibiting their function.

    Chemical Reactions: The compound may act as a catalyst or reactant in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings.

    Bromophenyl Compounds: Compounds containing bromophenyl groups.

    Methylsulfanylphenyl Compounds: Compounds with methylsulfanylphenyl groups.

Uniqueness

The uniqueness of “5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide” lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C17H16BrN5OS

Molecular Weight

418.3 g/mol

IUPAC Name

5-amino-N-(4-bromophenyl)-1-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C17H16BrN5OS/c1-25-14-8-2-11(3-9-14)10-23-16(19)15(21-22-23)17(24)20-13-6-4-12(18)5-7-13/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

SLRSGJNPKXNFRX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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